N-phenylaniline;trifluoromethanesulfonic acid
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Overview
Description
N-phenylaniline;trifluoromethanesulfonic acid is a compound that combines the properties of N-phenylaniline and trifluoromethanesulfonic acid N-phenylaniline is an aromatic amine, while trifluoromethanesulfonic acid is a strong organic acid known for its high acidity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-phenylaniline;trifluoromethanesulfonic acid typically involves the reaction of aniline with trifluoromethanesulfonic acid. One method involves reacting trifluoromethanesulfonic acid with thionyl chloride to produce trifluoromethanesulfonyl chloride. Aniline is then dissolved in a solvent, and an organic base such as triethylamine is added as an acid-binding agent. Trifluoromethanesulfonyl chloride is then added dropwise to prepare N-phenyl bis(trifluoromethanesulfonyl) imine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, high yield, and purity of the final product. The use of trifluoromethanesulfonyl fluoride as a raw material and the reaction with aniline in a strong polar solvent are common approaches .
Chemical Reactions Analysis
Types of Reactions
N-phenylaniline;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of N-phenylaniline.
Nitration: The compound can undergo nitration reactions, where a nitro group is introduced into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, anhydrides, and nitric acid. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst such as trifluoromethanesulfonic acid .
Major Products Formed
The major products formed from these reactions include acylated aromatic compounds, nitrated aromatic compounds, and various substituted derivatives of N-phenylaniline.
Scientific Research Applications
N-phenylaniline;trifluoromethanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenylaniline;trifluoromethanesulfonic acid involves its strong acidity and ability to act as a catalyst. The trifluoromethanesulfonic acid component can protonate various substrates, facilitating electrophilic aromatic substitution and other reactions. The compound’s high protonating power and low nucleophilicity make it effective in generating cationic species from organic molecules, which can then undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic Acid: Known for its strong acidity and use as a catalyst in various organic reactions.
Sulfonamides: These compounds share similar properties and applications in organic synthesis and medicine.
Uniqueness
N-phenylaniline;trifluoromethanesulfonic acid is unique due to its combination of an aromatic amine and a strong organic acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.
Properties
Molecular Formula |
C13H12F3NO3S |
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Molecular Weight |
319.30 g/mol |
IUPAC Name |
N-phenylaniline;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7) |
InChI Key |
MGEGQAUINMTPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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